molecular formula C5H7NO2 B1198428 1-Pyrroline-2-carboxylic acid CAS No. 2139-03-9

1-Pyrroline-2-carboxylic acid

Cat. No. B1198428
CAS RN: 2139-03-9
M. Wt: 113.11 g/mol
InChI Key: RHTAIKJZSXNELN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-pyrroline-2-carboxylic acid derivatives involves the reaction of appropriately substituted 2H-azirines with enamines. This process yields a mixture of dihydropyrroles, which, upon acid treatment, provide the target compounds in moderate to high yields. A general synthesis approach has been described for pyrrole-2-carboxylic acid derivatives, showcasing the versatility of this method in producing a range of derivatives (Law et al., 1984).

Molecular Structure Analysis

The crystal and molecular structure of derivatives of 1-pyrroline-2-carboxylic acid has been studied, revealing significant insights into their arrangement and bonding. For example, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate demonstrates molecules packing in highly coplanar, centrosymmetric, hydrogen-bonded pairs, indicating the potential for detailed molecular interactions within these compounds (Law et al., 1984).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions of primary anilines with aryl halides, showing its reactivity and utility in synthetic chemistry (Altman et al., 2008). Additionally, the decarboxylation of pyrrole-2-carboxylic acid is catalyzed in acidic solutions, highlighting its chemical behavior under specific conditions (Mundle & Kluger, 2009).

Physical Properties Analysis

The physical properties of 1-pyrroline-2-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement. The crystal structure analysis provides insights into the intermolecular hydrogen bonds and π-electron delocalization, which are crucial for understanding the physical characteristics of these compounds (Grabowski et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-pyrroline-2-carboxylic acid and its derivatives, including acidity, reactivity towards various chemical reagents, and participation in synthesis reactions, are foundational for their application in synthetic chemistry. The robustness of pyrrole-2-carboxylate as a supramolecular synthon in crystal engineering underscores its utility and versatility in chemical synthesis and material science (Yin & Li, 2006).

Scientific Research Applications

  • Enzymatic Synthesis and Purification : Δ1-Pyrroline-5-carboxylic acid (P5C), closely related to 1-Pyrroline-2-carboxylic acid, is involved in the metabolism of proline, ornithine, and glutamic acid. A method for the enzymatic synthesis of P5C on a preparative scale has been developed, highlighting its importance in biological systems (Smith, Downing, & Phang, 1977).

  • Role in Biochemical Pathways : Pyrrole-2-carboxylic acid, a derivative, has been studied for its instability in acidic solutions, indicating its sensitive nature in biochemical pathways (Radhakrishnan, Gopalkrishnan, & Giri, 1961).

  • Inhibition of Protein Synthesis : L-Pyrroline-5-carboxylic acid, another variant, can inhibit the net synthesis of globin in reticulocyte lysates, indicating its potential role in regulating protein synthesis (Mick, Thach, & Hagedorn, 1988).

  • Biomedical Applications : Carboxylic acid-functionalized polypyrrole-silica microparticles, containing structures similar to 1-Pyrroline-2-carboxylic acid, have been developed for potential biomedical applications, especially in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

  • Inhibition of Proline Racemase : Δ-1-Pyrroline-2-carboxylate acts as a potent inhibitor of proline racemase, suggesting its therapeutic potential in targeting specific enzymatic activities (Keenan & Alworth, 1974).

  • Stimulation of Metabolic Pathways : L-Pyrroline-5-carboxylic acid can stimulate the hexose-monophosphate pentose pathway in human fibroblasts, indicating its role in cellular metabolism (Phang et al., 1979).

  • Role in Aroma of Aromatic Rice : Delta1-pyrroline-5-carboxylic acid is involved in the biosynthesis of 2-acetyl-1-pyrroline, a major flavor compound in aromatic rice, demonstrating its importance in food science (Huang et al., 2008).

  • Use in Organic Synthesis : Pyrrole-2-carboxylic acid serves as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, highlighting its utility in synthetic chemistry (Altman, Anderson, & Buchwald, 2008).

properties

IUPAC Name

3,4-dihydro-2H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTAIKJZSXNELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175653
Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Pyrroline-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dihydro-2H-pyrrole-5-carboxylic acid

CAS RN

2139-03-9
Record name 1-Pyrroline-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
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Record name 1-Pyrroline-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
HF Fisher, R Srinivasan, AE Rougvie - Journal of Biological Chemistry, 1982 - ASBMB
… We report here the glutamate dehydrogenase catalyzed reduction of delta 1-pyrroline-2-carboxylic acid (a cyclic-alpha-imino acid) to proline (an alpha-amino acid). The catalysis occurs …
Number of citations: 14 www.jbc.org
AJ Mixson, JM Phang - The Journal of membrane biology, 1991 - Springer
Pyrroline 5-carboxylate, a naturally occurring intermediate, is a potent activator of redox-dependent metabolic pathways. This effect of pyrroline 5-carboxylate is due, at least in part, to …
Number of citations: 5 link.springer.com
F Clerici, ML Gelmi, D Pocar, R Rondena - Tetrahedron, 1995 - Elsevier
Reaction of oxazolones 4 with triphcnylvinylphosphonium bromidc 3 afforded, through a Michael addition, the α-aminocstcrs 7 or acids 8 functionalized with a triphcnylphosphonium …
Number of citations: 15 www.sciencedirect.com
GB Robertson, PO Whimp - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… There is, clearly, considerable steric strain associated with fitting the 4,5-dihydroxy4,5-dimethyl-1-pyrroline-2-carboxylic acid ligand about the central cobalt(~u) ion. Thus, the angle O(1)-…
Number of citations: 8 www.publish.csiro.au
ML Lewis, SL Martin, CJ Rowe, JD Sutherland… - Bioorganic & Medicinal …, 1993 - Elsevier
… and purification of Escherichia coli glutamate dehydrogenase and Δ 1 -pyrroline-5-carboxylate reductase along with the kinetics of their interaction with Δ 1 -pyrroline-2-carboxylic acid 2 …
Number of citations: 8 www.sciencedirect.com
J Cabello, B Leon, V Prajoux, M Plaza - Archives of Biochemistry and …, 1964 - Elsevier
… the pyrrolinium structure of Δ 1 -pyrroline-2-carboxylic acid, the cyclic … structure for Δ 1 -pyrroline-2-carboxylic acid is also … condensation reaction of Δ 1 -pyrroline-2-carboxylic acid with o-…
Number of citations: 27 www.sciencedirect.com
ML Lewis, SL Martin, CJ Rowe, JD Sutherland… - Bioorganic & Medicinal …, 1993 - Elsevier
A new synthesis of Δ 1 -pyrroline-2-carboxylic acid 2 and various isotopomers is described; the conversion of 2 to proline by Escherichia coli is shown to proceed by a direct reduction. …
Number of citations: 7 www.sciencedirect.com
JD Sutherland, EJ Wilson, MC Wright - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
… pathways is exemplified by the selection of plasmids which enhance the growth of an Escherichia coli proline auxotroph on an unnatural precursor, Δ 1 -pyrroline-2-carboxylic acid 2. …
Number of citations: 3 www.sciencedirect.com
JW Huh, K Yokoigawa, N Esaki, K Soda - Journal of fermentation and …, 1992 - Elsevier
… In this system, d-proline in the racemate is enantiospecifically oxidized to form Δ 1 -pyrroline-2-carboxylic acid, which is immediately reduced to dl-proline. d-Proline is eventually …
Number of citations: 63 www.sciencedirect.com
D Wellner, H Scannone - Biochemistry, 1964 - ACS Publications
… In this report, evidence is presented that D-amino acid oxidase catalyzes the oxidation of L-proline to 1-pyrroline-2-carboxylic acid and the oxidation of L-3,4-dehydroproline to pyrrole-2…
Number of citations: 51 pubs.acs.org

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